![molecular formula C28H34N6O4 B2948095 4-(3-methylbutyl)-2-{[(2-methylphenyl)carbamoyl]methyl}-N-(2-methylpropyl)-1,5-dioxo-1H,2H,4H,5H-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide CAS No. 1223959-93-0](/img/structure/B2948095.png)
4-(3-methylbutyl)-2-{[(2-methylphenyl)carbamoyl]methyl}-N-(2-methylpropyl)-1,5-dioxo-1H,2H,4H,5H-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(3-methylbutyl)-2-{[(2-methylphenyl)carbamoyl]methyl}-N-(2-methylpropyl)-1,5-dioxo-1H,2H,4H,5H-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide is a useful research compound. Its molecular formula is C28H34N6O4 and its molecular weight is 518.618. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
Chemical Structure and Properties
The compound belongs to the class of triazoloquinazoline derivatives , which are known for their diverse biological activities. The structure features multiple functional groups that contribute to its pharmacological properties.
Key Structural Features:
- Triazole ring : Contributes to the compound's interaction with biological targets.
- Carbamoyl group : Enhances solubility and bioavailability.
- Alkyl substituents : Influence lipophilicity and receptor binding.
Antibacterial Activity
Recent studies have demonstrated that derivatives of triazoloquinazoline compounds exhibit significant antibacterial activity against various Gram-positive and Gram-negative bacteria. For instance:
- Minimum Inhibitory Concentration (MIC) values for certain derivatives were reported as low as 0.004 mg/mL , indicating potent antibacterial effects.
- The compound showed superior activity compared to standard antibiotics like ampicillin and streptomycin against pathogens such as Escherichia coli and Staphylococcus aureus .
Antifungal Activity
In addition to antibacterial properties, the compound also displayed antifungal activity:
- MIC values ranged from 0.004 to 0.06 mg/mL against various fungal strains, with notable effectiveness against Trichoderma viride.
- The structure-activity relationship indicated that specific substitutions on the triazole ring significantly enhanced antifungal potency .
Structure-Activity Relationship (SAR)
The SAR analysis revealed that modifications in the alkyl chain length and functional groups significantly affected biological activity. For example:
- Compounds with longer alkyl chains exhibited enhanced lipophilicity, improving cell membrane permeability.
- The presence of electron-withdrawing groups on the aromatic ring was associated with increased antibacterial potency .
Study 1: Antibacterial Efficacy
A study published in 2023 evaluated a series of triazoloquinazoline derivatives for their antibacterial properties. The most effective compound demonstrated an MIC of 0.004 mg/mL against Enterobacter cloacae, making it a candidate for further development .
Study 2: Antifungal Activity Assessment
Another research article focused on the antifungal properties of similar compounds, revealing that modifications to the triazole structure could lead to compounds with MIC values as low as 0.004 mg/mL against resistant fungal strains .
Data Summary Table
Compound Name | MIC (mg/mL) | Target Organism | Activity Type |
---|---|---|---|
Compound A | 0.004 | Enterobacter cloacae | Antibacterial |
Compound B | 0.008 | Staphylococcus aureus | Antibacterial |
Compound C | 0.004 | Trichoderma viride | Antifungal |
Compound D | 0.06 | Aspergillus fumigatus | Antifungal |
Propiedades
IUPAC Name |
2-[2-(2-methylanilino)-2-oxoethyl]-4-(3-methylbutyl)-N-(2-methylpropyl)-1,5-dioxo-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H34N6O4/c1-17(2)12-13-32-26(37)21-11-10-20(25(36)29-15-18(3)4)14-23(21)34-27(32)31-33(28(34)38)16-24(35)30-22-9-7-6-8-19(22)5/h6-11,14,17-18H,12-13,15-16H2,1-5H3,(H,29,36)(H,30,35) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LCWPGGZGYXJIDW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)CN2C(=O)N3C4=C(C=CC(=C4)C(=O)NCC(C)C)C(=O)N(C3=N2)CCC(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H34N6O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
518.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.